The mechanism of action of compounds containing the trifluoromethoxy phenyl group can be complex and is often influenced by the presence of this group. For instance, in the context of catalysis, 2,4-bis(trifluoromethyl)phenylboronic acid, which shares a similar structural motif, has been shown to be an effective catalyst for dehydrative amidation between carboxylic acids and amines. Studies suggest that the ortho-substituent of boronic acid, which is structurally related to 2-(4-(Trifluoromethoxy)phenyl)ethanamine, is crucial in preventing the coordination of amines to the boron atom, thus accelerating the amidation process1. This insight into the role of the ortho-substituent provides a glimpse into the potential reactivity and interactions that 2-(4-(Trifluoromethoxy)phenyl)ethanamine might exhibit in chemical reactions.
The applications of 2-(4-(Trifluoromethoxy)phenyl)ethanamine are diverse, particularly in the pharmaceutical sector. A notable application is its role as a key intermediate in the synthesis of Silodosin, an α1-adrenoceptor antagonist used for treating benign prostatic hyperplasia. A novel synthetic route for a related compound, 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethanamine, has been developed, which highlights the importance of such intermediates in drug development. The synthetic route involves several steps, including O-alkylation, reduction, and hydrazinolysis, and is praised for its convenience and economic efficiency2. This example underscores the significance of 2-(4-(Trifluoromethoxy)phenyl)ethanamine and related compounds in medicinal chemistry and their potential to contribute to the development of new therapeutic agents.
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4